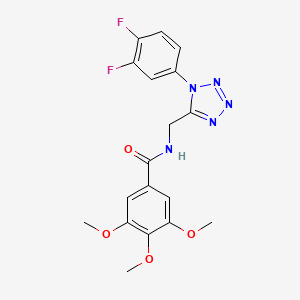
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C18H17F2N5O4 and its molecular weight is 405.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects based on diverse sources.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H17F2N5O4 with a molar mass of 405.4 g/mol. The compound features a tetrazole ring, a difluorophenyl group, and a trimethoxybenzamide moiety.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Tetrazole Ring : This is achieved through a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3,4-difluorobenzonitrile can react with sodium azide in the presence of zinc chloride as a catalyst under reflux conditions to form the tetrazole derivative.
- Alkylation : The tetrazole intermediate is then alkylated using an appropriate alkylating agent such as bromomethyl-3,4,5-trimethoxybenzoate in the presence of potassium carbonate.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The tetrazole ring acts as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites or receptor binding pockets. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds structurally similar to this compound. For example:
- Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines including MGC-803 (gastric cancer) and MCF-7 (breast cancer). For instance, certain derivatives displayed IC50 values ranging from 20 μM to 43 μM against these cell lines .
- Mechanisms of Action : Flow cytometry results indicated that these compounds can induce apoptosis and cell cycle arrest in the G1 phase in certain cancer cell lines .
Other Biological Activities
Beyond antitumor effects, compounds with similar structures have been reported to possess various biological activities including:
- Antimicrobial : Some derivatives have shown promising antimicrobial properties against different bacterial strains.
- Anti-inflammatory : There are indications that related tetrazole compounds exhibit anti-inflammatory effects through modulation of inflammatory pathways .
Case Studies and Research Findings
A comprehensive study evaluated the biological activities of novel tetrazole derivatives. The findings revealed that specific modifications to the structure could enhance biological activity significantly. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25 ± 2.5 | Apoptosis Induction |
| Compound B | HepG2 | 30 ± 3.0 | Cell Cycle Arrest |
| N-(difluorophenyl) derivative | MGC-803 | 20 ± 1.8 | Antiproliferative |
These results underscore the potential for further exploration and optimization of this class of compounds for therapeutic applications.
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O4/c1-27-14-6-10(7-15(28-2)17(14)29-3)18(26)21-9-16-22-23-24-25(16)11-4-5-12(19)13(20)8-11/h4-8H,9H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWBNIDEWZPHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














